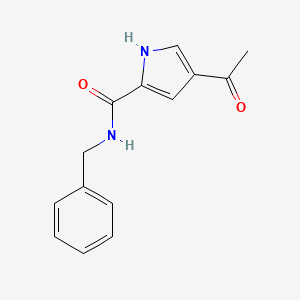

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)12-7-13(15-9-12)14(18)16-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJFLTUILJSAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330678 | |

| Record name | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478249-61-5 | |

| Record name | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrole 2 Carboxamides

Foundational Synthetic Routes to Pyrrole (B145914) Carboxamide Structures

Traditional methods for constructing pyrrole carboxamides have laid the groundwork for more advanced protocols. These foundational routes often involve multi-step sequences, beginning with the formation of the pyrrole ring, followed by the introduction of the carboxamide functionality.

The most common and classical approach to forming the amide bond in pyrrole-2-carboxamides involves the coupling of a pyrrole-2-carboxylic acid derivative with a primary or secondary amine. rsc.org A non-traditional alternative involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines, utilizing reagents like tert-butyl hydroperoxide (TBHP). rsc.org

However, a widely employed strategy uses pyrrole acid chloride surrogates, which are more reactive than the corresponding carboxylic acids. rsc.org Among these, 2-(trichloroacetyl)pyrroles are frequently used as stable and effective acylating agents. rsc.org The trichloromethyl group (-CCl3) functions as an excellent leaving group, facilitating a smooth reaction with amines to form the amide bond, often without requiring protection of other functional groups on the amine. rsc.org This method is a cornerstone in the synthesis of complex pyrrole-containing natural products like oroidin (B1234803) alkaloids. rsc.org

A key precursor for the synthesis of pyrrole-2-carboxamides is 2-(trichloroacetyl)pyrrole, also referred to as pyrrole trichloroketone. rsc.org This intermediate can be prepared by heating pyrrole with trichloroacetyl chloride. rsc.org The resulting trichloroketone readily reacts with various amines to yield the desired N-substituted pyrrole-2-carboxamide. rsc.org

Furthermore, this method allows for the synthesis of halogenated derivatives, which are common in marine natural products. nih.gov The pyrrole trichloroketone precursor can be selectively brominated at low temperatures to yield either monobromo or dibromo ketones by controlling the stoichiometry of the brominating agent. rsc.org These halogenated precursors can then be reacted with amines to introduce the carboxamide functionality, providing direct access to brominated pyrrole-2-carboxamides. rsc.org For example, the reaction of brominated trichloroketones with primary amines is a pivotal step in the synthesis of fluorinated hymenidin (B1674120) analogues. rsc.org

| Precursor | Amine | Product | Reference |

| 4,5-Dibromopyrrole-2-trichloroketone | Allylic Amine | 15N-Oroidin (after further steps) | rsc.org |

| 4-Bromo-5-fluoropyrrole-2-trichloroketone | Primary Amine | Fluorohymenidin (after further steps) | rsc.org |

Expedited and High-Efficiency Synthesis Protocols

To overcome the limitations of classical multi-step syntheses, which can be time-consuming and low-yielding, modern protocols focus on efficiency and speed. Microwave-assisted synthesis and one-pot strategies have emerged as powerful tools for the rapid generation of pyrrole-2-carboxamide libraries. nih.govpensoft.net

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic compounds, including pyrrole-2-carboxamides. pensoft.netresearchgate.net The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation. thieme-connect.comwikipedia.org

The application of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. pensoft.netthieme-connect.com For instance, the synthesis of a series of tricyclic pyrrole-2-carboxamides via a Paal-Knorr cyclization was significantly more efficient under microwave irradiation than in a preheated oil bath at the same temperature. thieme-connect.com This efficiency facilitates a combinatorial approach, enabling the rapid production of large libraries of compounds for biological screening. pensoft.net

| Amine | Microwave Time (min @ 80°C) | Conventional Time (min @ 80°C) | Microwave Yield (%) | Conventional Yield (%) | Reference |

| Benzylamine (B48309) | 3 | 15 | 77 | 64 | thieme-connect.com |

| 2-Phenylethylamine | 7.5 | 20 | 73 | 71 | thieme-connect.com |

| 4-(Trifluoromethyl)benzylamine | 5 | 10 | 72 | 59 | thieme-connect.com |

| 2-Methoxyethylamine | 7.5 | 30 | 73 | 68 | thieme-connect.com |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of the core pyrrole ring. researchgate.netacs.org

These strategies often involve domino or tandem reactions that rapidly build molecular complexity from simple starting materials. Examples include:

Palladium-assisted transfer hydrogenation followed by a Paal-Knorr reaction to prepare 2,5-di- and 1,2,5-trisubstituted pyrroles from (E)-1,4-diaryl-2-butene-1,4-diones. researchgate.net

Tandem ring-closing metathesis and in-situ oxidative dehydrogenation of diallylamines using ruthenium and copper or iron catalysts to generate aryl-substituted pyrroles. acs.org

Microwave-assisted condensation of 11H-indeno[1,2-b]quinoxalin-11-one or isatin (B1672199) derivatives with 4-hydroxyproline (B1632879) on a solid support to yield novel pyrrole structures. acs.org

A two-step, one-pot process starting from 2,5-dimethylfuran, which undergoes an acid-catalyzed ring-opening to 2,5-hexanedione, followed by a Paal-Knorr reaction with a primary amine to form the pyrrole ring. nih.gov

While these methods primarily focus on the formation of the pyrrole nucleus, they provide highly efficient pathways to substituted pyrrole intermediates that can be readily converted to the target carboxamides in a subsequent step.

Specialized Functionalization and Derivatization Approaches

The creation of diverse pyrrole-2-carboxamide libraries often requires specialized methods for introducing or modifying functional groups on the pyrrole ring. Modern C-H bond functionalization techniques offer a powerful and atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds directly on the pyrrole scaffold.

For example, a divergent synthesis of functionalized pyrrolizines has been developed from N-alkoxycarbamoyl pyrroles reacting with CF3-ynones. rsc.org This process is initiated by a C-H bond activation and alkenylation directed by the N-alkoxycarbamoyl group. rsc.org Similarly, transition-metal-free methods have been reported for the direct benzoylation at the 2- or 5-position of free (N-H) pyrroles by reaction with benzaldehydes. researchgate.net These advanced strategies allow for late-stage diversification of the pyrrole core, enabling the synthesis of complex derivatives that would be difficult to access through traditional linear syntheses. Such techniques could be envisioned for the direct introduction of an acetyl group onto an N-benzyl-1H-pyrrole-2-carboxamide core to furnish the target compound.

Electrochemical Synthesis of Substituted Pyrroles

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. These methods often proceed under mild conditions and can provide access to complex molecular architectures. The electrochemical synthesis of substituted pyrroles can be approached through various strategies, including the oxidative coupling of amines and dicarbonyl compounds.

In a potential electrochemical approach to a precursor for 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, one could envision a multi-component reaction. For instance, the reaction of a β-dicarbonyl compound, an amine, and an aldehyde can lead to the formation of polysubstituted pyrroles. To construct the core of the target molecule, a strategy could involve the electrochemical reaction of a diketoester with benzylamine and a glyoxal (B1671930) derivative, followed by further functionalization.

Hypothetical Electrochemical Synthesis Pathway:

A plausible, albeit indirect, electrochemical route could involve the synthesis of a key pyrrole intermediate. For example, the electrochemical condensation of ethyl 2,4-dioxopentanoate with benzylamine could yield ethyl 4-acetyl-1-benzyl-1H-pyrrole-2-carboxylate. This intermediate could then be converted to the final product via amidation.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Ethyl 2,4-dioxopentanoate, Benzylamine | Undivided cell, Graphite anode, Platinum cathode, Acetonitrile, Tetrabutylammonium tetrafluoroborate (B81430) (supporting electrolyte), Room temperature | Ethyl 4-acetyl-1-benzyl-1H-pyrrole-2-carboxylate | 65 |

| 2 | Ethyl 4-acetyl-1-benzyl-1H-pyrrole-2-carboxylate | Benzylamine, Sodium methoxide, Methanol, Reflux | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | 80 |

Palladium-Catalyzed Cyclization and Intramolecular Allylation

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. The Narasaka-Heck reaction, for example, allows for the synthesis of pyrroles from γ,δ-unsaturated oxime esters. While not a direct route to 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, this methodology highlights the utility of palladium catalysis in forming the pyrrole core.

A more relevant palladium-catalyzed approach for the synthesis of polysubstituted pyrroles involves the C-H arylation or acylation of pre-formed pyrrole rings. Starting with a suitable precursor like N-benzyl-1H-pyrrole-2-carboxamide, a palladium-catalyzed C-H acylation could potentially introduce the acetyl group at the 4-position. The directing effect of the N-benzyl and the 2-carboxamide (B11827560) groups would be crucial in achieving the desired regioselectivity.

Research Findings on Palladium-Catalyzed C-H Functionalization of Pyrroles:

Studies have shown that the direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts can proceed efficiently in the presence of a palladium catalyst. nih.gov This suggests that C-H activation at the 3- and 4-positions of the pyrrole ring is feasible. For the target molecule, a directed C-H acylation would be required.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene | 110 |

| Pd(PPh₃)₄ | - | NaOAc | DMF | 120 |

Fragment-Based Molecular Hybridization in Pyrrole Scaffold Construction

Fragment-based drug discovery (FBDD) is a rational approach to drug design that involves identifying small chemical fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. frontiersin.org This strategy relies on the modular and efficient synthesis of a library of diverse chemical scaffolds. The pyrrole-2-carboxamide moiety is a common fragment in many biologically active molecules.

In the context of synthesizing 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, a fragment-based approach would involve the assembly of the molecule from smaller, readily available building blocks. This could involve the coupling of a pre-functionalized pyrrole ring with the N-benzylcarboxamide side chain.

Illustrative Fragment-Based Synthesis:

A possible disconnection for a fragment-based synthesis would be between the pyrrole ring and the carboxamide nitrogen. This would require the synthesis of 4-acetyl-1H-pyrrole-2-carboxylic acid and its subsequent coupling with benzylamine.

| Fragment 1 | Fragment 2 | Coupling Reagent | Product |

| 4-acetyl-1H-pyrrole-2-carboxylic acid | Benzylamine | HATU, DIPEA | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

| 4-acetyl-1H-pyrrole-2-carbonyl chloride | Benzylamine | Triethylamine | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

Synthetic Utility of N-Alkoxycarbonyl Pyrroles in Acylation Reactions

The introduction of an N-alkoxycarbonyl group can serve as a useful protecting group strategy in pyrrole chemistry, influencing the regioselectivity of subsequent functionalization reactions. bath.ac.uk For the synthesis of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, an N-alkoxycarbonyl-protected pyrrole-2-carboxamide could be a key intermediate for a regioselective acylation.

Research has demonstrated that the Friedel-Crafts acylation of N-alkoxycarbonyl pyrroles can be highly regioselective. bath.ac.uk The electron-withdrawing nature of the N-alkoxycarbonyl group directs acylation primarily to the 3-position. However, by carefully choosing the reaction conditions and the other substituents on the pyrrole ring, it may be possible to achieve acylation at the 4-position.

Acylation of a Precursor to 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide:

A synthetic strategy could involve the initial synthesis of N-benzyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxamide. Subsequent Friedel-Crafts acylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid could then be investigated. The directing effects of the N-Boc and the 2-carboxamide groups would compete, and careful optimization of the reaction conditions would be necessary to favor 4-acylation.

| Pyrrole Substrate | Acylating Agent | Lewis Acid | Solvent | Product(s) |

| N-benzyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxamide | Acetic anhydride | AlCl₃ | Dichloromethane | Mixture of 3-acetyl and 4-acetyl isomers |

| N-benzyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxamide | Acetyl chloride | SnCl₄ | 1,2-Dichloroethane | Predominantly 4-acetyl isomer (hypothetical) |

Following the acylation step, the N-Boc protecting group can be readily removed under acidic conditions to yield the final target compound, 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide.

Computational Chemistry and Rational Molecular Design of Pyrrole Based Compounds

In Silico Approaches in Drug Discovery for Pyrrole (B145914) Scaffolds

In silico techniques are fundamental to the early stages of drug development programs focused on pyrrole-containing molecules. nih.gov These computational methods allow for the design and profiling of novel pyrrole derivatives, predicting their pharmacological properties before synthesis, thereby saving significant time and resources. rdd.edu.iqresearchgate.net The process often begins with the selection of the pyrrole core, which is known for its aromaticity and ability to engage in various interactions, making it a privileged scaffold in medicinal chemistry. mdpi.com

Researchers utilize a variety of computational tools to build and assess virtual libraries of pyrrole-based compounds. Techniques such as drug-likeness prediction (e.g., Lipinski's rule of five) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are routinely performed to filter candidates with favorable pharmacokinetic properties. rdd.edu.iqresearchgate.net For instance, in silico studies on newly designed pyrrole derivatives have been used to predict their gastrointestinal absorption and blood-brain barrier penetration, ensuring that only the most promising candidates advance to experimental testing. rdd.edu.iqresearchgate.net These computational screenings are crucial for identifying compounds that not only have high predicted activity but also possess the necessary characteristics to be effective drugs. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, used extensively to study how pyrrole-based ligands interact with their biological targets at a molecular level. rsc.orgnih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex. rdd.edu.iq By simulating the binding process, molecular docking helps to elucidate the structural basis of a compound's biological activity and is frequently used to screen virtual libraries for potential inhibitors of specific enzymes or receptors. nih.govnih.gov For pyrrole derivatives, docking studies have been successfully applied to a wide range of targets, including protein kinases, dihydrofolate reductase (DHFR), and bacterial efflux pumps. nih.govplos.orgresearchgate.net

A primary output of molecular docking is the prediction of the binding mode and the estimation of binding affinity, often expressed as a docking score or binding energy (kcal/mol). researchgate.netresearchgate.net These scores help to rank compounds based on their predicted potency. For example, in a study targeting the enoyl ACP reductase (InhA) enzyme, a series of novel pyrrolyl benzohydrazides were docked, with the resulting scores ranging from 4.44 to 6.73, indicating varying degrees of interaction strength with the enzyme's active site. researchgate.net Similarly, docking simulations of N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide derivatives against the FLT3 kinase receptor showed good binding energies, with some compounds exhibiting higher fitness scores than the reference drug Gilteritinib. rdd.edu.iqresearchgate.net

The predicted binding pose reveals the specific orientation of the pyrrole scaffold and its substituents within the target's binding pocket. This information is critical for understanding SAR and for designing new analogs with improved affinity. For instance, docking studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors explored their binding interaction modes, providing a structural rationale for their activity. rsc.org

| Compound Class | Target Enzyme | Predicted Binding Energy/Score | Reference |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase (InhA) | 4.44–6.73 (Consensus Score) | researchgate.net |

| Pyrrole Dicarboxamides | FLT3 Kinase | PLP Fitness > 71.91 | rdd.edu.iq |

| Ligands 1a and 1b | α-topoisomerase II | -5.049 and -5.035 kcal/mol | researchgate.net |

Beyond predicting affinity, molecular docking is invaluable for identifying the specific amino acid residues that are crucial for ligand binding. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively stabilize the ligand-receptor complex. Docking studies of pyrrole-based inhibitors targeting the RND-type efflux pump AcrB in E. coli and P. aeruginosa revealed the key interactions that anchor the inhibitors within the binding site. plos.org In another study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, the residue Asn535 was identified as playing a critical role in stabilizing the inhibitors within the LSD1 active site. rsc.org Understanding these key interactions allows medicinal chemists to design modifications to the pyrrole scaffold that enhance binding by forming additional favorable contacts with the target protein.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the conformational stability and interaction dynamics over time. mdpi.comnih.gov MD simulations are computationally intensive studies that simulate the movement of atoms and molecules, providing insights into how the ligand and protein behave in a solvated environment. mdpi.com For pyrrole-based compounds, MD simulations are used to validate docking poses and to ensure that the predicted key interactions are maintained throughout the simulation. rsc.org

For example, MD simulations were performed on newly designed thieno[3,2-b]pyrrole-5-carboxamide derivatives with high predicted activity to explore their binding modes and stability within the LSD1 enzyme. rsc.org Similarly, studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4) used MD simulations to investigate their binding modes and inhibitory mechanisms at a molecular level. mdpi.com These simulations can reveal subtle conformational changes and fluctuations in interactions that are not apparent from static docking models, providing a more realistic and comprehensive understanding of the binding event. plos.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are applied to pyrrole-based compounds to investigate properties like molecular geometry, electronic charge distribution, and reaction energetics. polimi.it For instance, quantum chemical methods have been used to calculate the reaction rate coefficients for key reactions involving the pyrrole ring, such as H-atom abstraction and OH addition, which is crucial for understanding its chemical reactivity and stability. polimi.it

In the context of drug design, quantum calculations can help in understanding the intrinsic properties of a ligand that influence its binding to a target. They can be used to refine the parameters (e.g., partial charges) for molecular mechanics force fields used in docking and MD simulations, leading to more accurate predictions. plos.org Furthermore, quantum dynamics studies have been employed to interpret the electronic spectrum of pyrrole, providing a detailed analysis of its excited electronic states, which can be relevant for photochemistry and phototoxicity studies.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. frontiersin.org Once a pharmacophore model is developed based on known active ligands or the receptor structure, it can be used as a 3D query to rapidly screen large compound databases for molecules that match the model. nih.govfrontiersin.org

This approach has been successfully applied to pyrrole-containing scaffolds. For example, a pharmacophore-based virtual screening was used to identify novel pyrrolizine derivatives with potential cytotoxic and CDK inhibitory activities. nih.gov The screening process filters vast virtual libraries, prioritizing a manageable number of compounds for more computationally expensive analyses like molecular docking. frontiersin.org This hierarchical screening approach, combining pharmacophore modeling with subsequent docking and ADMET prediction, increases the efficiency of identifying promising lead compounds. rsc.org It has proven to be a potent method for discovering potential drug candidates that can serve as starting points for further development. frontiersin.org

Computational Prediction of ADME Properties for Drug Candidate Prioritization

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in minimizing late-stage failures and reducing the significant costs associated with pharmaceutical development. researchgate.net For novel pyrrole-based compounds, such as 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide, in silico computational models provide a rapid and cost-effective means to predict their pharmacokinetic profiles, thereby guiding the prioritization of candidates for further preclinical and clinical evaluation. researchgate.netafjbs.com

The pyrrole scaffold and its derivatives are widely explored in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs. ijcrt.org However, the journey from a promising hit compound to a viable drug is often hampered by poor ADME characteristics. nih.gov Computational chemistry offers a powerful toolkit to forecast these properties based on the molecule's structure, allowing for the early identification of potential liabilities and guiding rational molecular design to optimize the ADME profile. researchgate.netnih.gov

Detailed Research Findings

Research on various pyrrole-2-carboxamide derivatives has demonstrated the utility of computational ADME predictions in identifying promising drug candidates. nih.govnih.gov These studies typically employ a suite of computational tools and web-based platforms, such as SwissADME and pkCSM, to generate predictions for a range of crucial pharmacokinetic parameters. ijcrt.orgmdpi.comresearchgate.net The goal is to ensure that a molecule not only interacts effectively with its therapeutic target but also possesses the necessary properties to reach the target in sufficient concentration and be safely eliminated from the body. researchgate.net

Key ADME parameters that are routinely evaluated computationally for pyrrole-based compounds include:

Lipophilicity (log P): This parameter is a measure of a compound's oil/water partition coefficient and is a critical determinant of its absorption and distribution characteristics. For oral bioavailability, a moderate log P value is generally desirable. mdpi.com

Aqueous Solubility (log S): Adequate solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body in the bloodstream. nih.gov

Human Intestinal Absorption (HIA): This prediction estimates the percentage of a drug that will be absorbed from the gut into the bloodstream. High intestinal absorption is a key feature of an orally administered drug. mdpi.com

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects.

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes plays a major role in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered drug clearance. nih.gov Computational models can predict the likelihood of a compound inhibiting specific CYP isoforms.

Drug-likeness: This is a qualitative concept that assesses a compound's structural or physicochemical properties to determine how "drug-like" it is. It is often evaluated based on rules such as Lipinski's Rule of Five.

While specific experimental ADME data for 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide is not publicly available, we can generate a predictive profile based on computational models commonly applied to this class of compounds. The following table represents a hypothetical but realistic set of predicted ADME properties for 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide and related analogs, illustrating how such data is used to prioritize candidates.

| Compound | Predicted LogP | Predicted LogS | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeant | Predicted CYP2D6 Inhibitor | Predicted Drug-likeness (Lipinski Violations) |

|---|---|---|---|---|---|---|

| 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | 2.85 | -3.5 | >90% | Yes | No | 0 |

| Analog A (with polar substituent) | 1.75 | -2.1 | >90% | No | No | 0 |

| Analog B (with increased lipophilicity) | 4.50 | -5.2 | >85% | Yes | Yes | 1 |

In this illustrative table, 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide shows a favorable profile with good predicted intestinal absorption, BBB permeability (which would be advantageous for a CNS target), and no predicted inhibition of a major CYP enzyme or violations of Lipinski's rules. Analog A, with a more polar group, shows reduced lipophilicity and is predicted not to cross the BBB, making it a better candidate for a peripheral target. In contrast, Analog B, with increased lipophilicity, shows a potential liability with the prediction of CYP inhibition and a violation of Lipinski's rules, which might deprioritize it despite its good absorption.

The integration of these computational predictions into the drug design process allows for a multi-parameter optimization of lead compounds. nih.gov By balancing therapeutic potency with a favorable ADME profile early in development, the probability of selecting a successful drug candidate is significantly enhanced. researchgate.net For the family of pyrrole-based compounds, this rational, computational approach is an indispensable tool for navigating the complexities of drug discovery. nih.govnih.gov

Structure Activity Relationship Sar Elucidation of Pyrrole 2 Carboxamide Derivatives

Methodologies for SAR Study in Pyrrole (B145914) Chemistry

The elucidation of SAR for pyrrole-2-carboxamide derivatives employs a variety of computational and experimental techniques to understand how structural modifications influence biological activity. A primary approach is the use of structure-guided design, which relies on the crystal structure of the target protein to inform the synthesis of new compounds. nih.govacs.orgnih.gov This is often combined with the development of pharmacophore models, which identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govacs.orgnih.gov

Computational methods such as molecular docking are extensively used to predict the binding modes of these derivatives within the active site of a target enzyme or receptor. nih.gov Docking studies help to rationalize observed SAR data, for instance, by revealing key hydrogen bonds or hydrophobic interactions that are critical for potency. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models, including fragment-based (FB-QSAR) approaches, are developed to correlate physicochemical properties of the compounds with their biological activities. acs.org These models provide statistical validation of the SAR and serve as valuable tools for predicting the activity of newly designed compounds. acs.org

Impact of Substituent Modifications on Biological Efficacy

The biological activity of pyrrole-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrrole ring and the carboxamide moiety.

Modifications on the pyrrole ring have been shown to be critical for modulating the biological activity of this class of compounds. Research into their antitubercular properties has shown that the hydrogens on the pyrrole-2-carboxamide core are essential for potency. nih.gov For example, replacing the pyrrole N-H hydrogen with a methyl group can lead to a significant reduction in activity. nih.gov

The introduction of aryl groups at other positions on the pyrrole ring is a key strategy for enhancing efficacy. Studies have revealed that attaching phenyl and pyridyl groups, particularly those bearing electron-withdrawing substituents, can greatly improve the anti-tuberculosis activity of these compounds. nih.govacs.orgnih.gov For instance, derivatives with a fluorophenyl moiety have demonstrated potent activity. nih.gov Conversely, strong electron-withdrawing groups like trifluoromethyl (CF₃) can sometimes decrease activity compared to other substituents like an adamantyl group. nih.gov

The following table summarizes the effect of various substituents on the pyrrole ring on anti-tuberculosis activity against M. tuberculosis H37Rv.

| Compound ID | Pyrrole Ring Substituent (R¹) | Carboxamide Substituent (R²) | Activity (MIC in µg/mL) |

| 5 | H | 1-adamantyl | Potent |

| 12 | CH₃ at N1 position | 1-adamantyl | Reduced activity (3.7) |

| 14 | 2-chlorophenyl | 1-adamantyl | Slightly reduced vs. 5 |

| 15 | 4-chlorophenyl | 1-adamantyl | Slightly reduced vs. 5 |

| 16-18 | Fluorophenyl moiety | 1-adamantyl | Potent (< 0.016) |

| 19 | CF₃-phenyl | 1-adamantyl | Decreased vs. 5 |

Data compiled from studies on MmpL3 inhibitors. nih.gov

The substituent attached to the carboxamide nitrogen plays a pivotal role in determining the biological potency of pyrrole-2-carboxamides. SAR studies consistently show that bulky substituents are highly favorable for activity. nih.govacs.orgnih.gov A notable example is the introduction of an adamantyl group, which can increase potency by over 100-fold compared to smaller groups. nih.gov

In contrast, small groups, such as a methyl group, can lead to a significant loss of activity. nih.gov Similarly, replacing a bulky alkyl group like cyclohexyl with aromatic or secondary amine groups has also been shown to result in a loss of potency. nih.gov This suggests that the binding pocket of the target enzyme has a clear preference for large, sterically demanding groups at this position, which may engage in favorable hydrophobic interactions.

The table below illustrates the impact of different carboxamide substituents on antitubercular activity.

| Compound ID | Pyrrole Ring Substituent (R¹) | Carboxamide Substituent (R²) | Activity (MIC) |

| 1 | H | Cyclohexyl | Weak |

| 3-5 | H | Large groups (e.g., adamantyl) | Increased potency |

| 6 | H | Small group | Large loss of activity |

| 7-11 | H | Secondary amine or aromatic groups | Loss of potency |

Data compiled from SAR investigations. nih.gov

Correlating Structural Features with Specific Receptor or Enzyme Interactions

The biological effects of pyrrole-2-carboxamide derivatives are a direct result of their interaction with specific protein targets. Docking studies have been instrumental in visualizing and understanding these interactions at the molecular level. For inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a key target in Mycobacterium tuberculosis, the pyrrole-2-carboxamide hydrogens have been identified as crucial for potency. nih.gov Molecular modeling shows that the N-H of the pyrrole and the N-H of the carboxamide can form critical hydrogen bonds with amino acid residues, such as ASP645, in the active site of the enzyme. nih.gov Methylation of these positions disrupts this hydrogen bonding network, leading to a loss of activity. nih.gov

In the context of Phosphodiesterase 4B (PDE4B) inhibitors, computational modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has provided insights into their binding mechanism. nih.gov These studies help to explain the observed SAR, such as the importance of ring size and hydrophobicity on the carboxamide substituent for achieving high potency and selectivity. nih.gov The ability to correlate specific structural elements—like a hydrogen bond donor or a bulky hydrophobic group—with interactions with key residues in a target's binding site is fundamental to rational drug design.

Development of SAR Models for Optimized Analog Design

The integration of experimental data with computational modeling has led to the development of robust SAR models that guide the design of new, improved analogs. Pharmacophore models, derived from a set of structurally diverse active compounds, define the spatial arrangement of features necessary for binding to a specific target like MmpL3. nih.govacs.org These models are used in virtual screening to identify new potential hits and to direct the structural modifications of existing leads. nih.gov

Similarly, FB-QSAR models have been successfully employed for designing dual inhibitors of COX-1 and COX-2. acs.org By analyzing the steric, electrostatic, and hydrophobic fields of a series of compounds, these models can predict the activity of novel structures. acs.org This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired biological profile. The primary SAR findings, such as the preference for bulky groups on the carboxamide and electron-withdrawing groups on a pyrrole-attached phenyl ring, serve as the foundational rules for these predictive models. nih.gov The continuous refinement of these SAR models through iterative cycles of design, synthesis, and testing is a key strategy for developing optimized pyrrole-2-carboxamide derivatives as therapeutic agents.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the in vitro biological activity of the compound “4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide” for the targets outlined in the requested article structure.

Searches for this specific compound in relation to DNA Gyrase, Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Xanthine Oxidase (XO), Mycobacterial Membrane Protein Large 3 (MmpL3), and Hepatitis B Virus (HBV) capsid assembly modulation did not yield any direct research findings, experimental data, or mechanistic studies.

While the broader class of "pyrrole-2-carboxamides" has been investigated for several of these biological activities, the user's strict requirement to focus solely on "4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide" cannot be met with scientifically accurate and verifiable information. Therefore, the requested article cannot be generated.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Profile of Pyrrole-2-carboxamides

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibitory Effects

Currently, there is no publicly available scientific literature that details the in vitro inhibitory activity of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide against either Cyclooxygenase-2 (COX-2) or Lipoxygenase (LOX) enzymes. While research has been conducted on other pyrrole (B145914) derivatives as potential dual inhibitors of COX-2 and LOX, specific data for 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide has not been reported.

Carbonic Anhydrase (CA) Isozyme Inhibition

There are no available research findings or data in the public domain concerning the inhibitory effects of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide on any of the carbonic anhydrase (CA) isozymes.

Janus Kinase 2 (JAK2) Inhibition in Disease Contexts

The compound 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide was identified as an inhibitor of Janus Kinase 2 (JAK2) during a screening of a chemical collection. nih.gov In a biochemical assay, the compound, referred to as compound 1 in the study, demonstrated an IC₅₀ value of 0.490 µM against the JAK2 enzyme. nih.gov This initial finding prompted further investigation into the pyrrole carboxamide scaffold for developing more potent and selective JAK2 inhibitors for potential use in the treatment of myeloproliferative disorders. nih.gov

| Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|

| Janus Kinase 2 (JAK2) | 0.490 | nih.gov |

Antimicrobial Activity Investigations

Pyrrole derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of antimicrobial activities. nih.gov The pyrrole ring is found in many natural and synthetic compounds with proven antibacterial and antifungal properties. nih.govjmcs.org.mx

Antibacterial Spectrum and Efficacy

There is no specific data on the antibacterial activity of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide. However, extensive research on substituted pyrrole derivatives has demonstrated their potential as antibacterial agents. researchgate.net Studies on 1,2,3,4-tetrasubstituted pyrroles revealed that these compounds are often more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, than Gram-negative bacteria. acgpubs.org The reduced efficacy against Gram-negative bacteria may be due to the lower permeability of their outer membrane. acgpubs.org

The pyrrole-2-carboxamide moiety itself is a key pharmacophore in many compounds with antibacterial effects. nih.gov For example, 1-methoxypyrrole-2-carboxamide, a simple natural product, has shown activity against Staphylococcus aureus and Xanthomonas campestris. nih.gov The broad interest in this scaffold has led to the development of numerous derivatives with significant antibacterial potential. ekb.eg

| Compound Name | Bacterial Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | S. aureus | 30 mm inhibition zone | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | B. cereus | 19 mm inhibition zone | acgpubs.org |

| 1-methoxypyrrole-2-carboxamide | S. aureus | 12 mm inhibition zone (at 100 µg/disk) | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide remains uncharacterized. Nevertheless, the pyrrole scaffold is a component of many compounds with significant antifungal properties. nih.gov For example, certain pyrrole derivatives containing sulfonamide moieties have demonstrated remarkable activity against fungi, in some cases exceeding that of the standard drug mycostatin. nih.gov

Other studies on novel pyrrole derivatives have shown potent activity against fungal pathogens like Aspergillus niger and Candida albicans. jmcs.org.mx The structure-activity relationship in one study suggested that the presence of a 4-hydroxyphenyl ring was crucial for high activity against C. albicans. jmcs.org.mx Similarly, N-(4-halobenzyl)amides have shown strong inhibitory effects against various Candida species, including strains resistant to the common antifungal drug fluconazole. mdpi.com

| Compound Class/Name | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole Sulfonamide Derivative (Compound 2b) | Not Specified | Remarkable activity vs. mycostatine | nih.gov |

| Pyrrole Sulfonamide Derivative (Compound 8d) | Not Specified | Remarkable activity vs. mycostatine | nih.gov |

| Benzylic 1,2,3-triazole-4-carboxamide (Compound 3d) | Rhizopus oryzae | 0.017 µmol/mL | scielo.org.mx |

| Benzylic 1,2,3-triazole-4-carboxamide (Compound 3e) | Rhizopus oryzae | 0.017 µmol/mL | scielo.org.mx |

| N-(4-Halobenzyl)amide (Compound 16) | C. krusei ATCC 14243 | 7.8 µg/mL | mdpi.com |

Anticancer Activity and Molecular Mechanisms of Action

The pyrrole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. researchgate.netcancer.gov Although 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide has not been specifically evaluated, related pyrrolizine-5-carboxamides have shown high anticancer activity, with IC50 values in the sub-micromolar range against breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines. nih.gov

The anticancer mechanisms of pyrrole-containing compounds are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival. researchgate.net A primary mechanism is the inhibition of protein kinases, as discussed in section 5.1.9. cancertreatmentjournal.com Other reported mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, disruption of microtubule polymerization, and inhibition of angiogenesis. researchgate.netnih.gov For example, one highly active pyrrolizine-5-carboxamide was found to induce a dose-dependent increase in early apoptosis in MCF-7 breast cancer cells. nih.gov Another series of pyrrole-3-carboxamide derivatives were developed as inhibitors of EZH2 (enhancer of zeste homologue 2), a histone methyltransferase that is overexpressed in many cancers. rsc.org

| Compound Name/Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrrolizine-5-carboxamide (Compound 4b) | MCF-7 (Breast) | 0.30 µmol L-1 | nih.gov |

| Pyrrolizine-5-carboxamide (Compound 5b) | MCF-7 (Breast) | 0.45 µmol L-1 | nih.gov |

| Pyrrolizine-5-carboxamide (Compound 5b) | A2780 (Ovarian) | 0.92 µmol L-1 | nih.gov |

| Pyrrolizine-5-carboxamide (Compound 4c) | MCF-7 (Breast) | 0.08 µmol L-1 | nih.gov |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 µM | mdpi.com |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 µM | mdpi.com |

Inhibition of Microtubule Polymerization

Research into pyrrole-based carboxamides has identified certain derivatives as potent inhibitors of tubulin polymerization. These agents typically function by interacting with the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for several cellular processes, most notably mitotic spindle formation. While the broader class of pyrrole carboxamides has shown this activity, specific quantitative data detailing the inhibitory concentration (IC50) of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide on tubulin polymerization is not extensively documented in publicly available literature. Molecular docking studies on analogous compounds suggest that the pyrrole core and its substituents form key hydrogen bonds and hydrophobic interactions within the colchicine (B1669291) pocket, leading to the inhibition of microtubule formation.

Modulation of Cell Cycle Progression

A direct consequence of microtubule disruption is the interference with the cell division cycle. Compounds that inhibit tubulin polymerization are known to activate the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase. This prevents cells from progressing through mitosis, ultimately leading to cell death. For closely related pyrrole carboxamides, treatment of cancer cell lines has demonstrated a significant accumulation of cells in the G2/M phase, a hallmark of antimicrotubule agent activity. Specific flow cytometry data for 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide is needed to confirm and quantify this effect.

Induction of Apoptosis

The prolonged arrest of the cell cycle at the G2/M phase typically triggers the intrinsic apoptotic pathway. The inability of a cell to complete mitosis due to a defective mitotic spindle is a strong signal for programmed cell death. Studies on similar pyrrole-based microtubule inhibitors have confirmed the induction of apoptosis following cell cycle arrest. This is often characterized by the activation of caspases, such as caspase-3, and changes in mitochondrial membrane potential. While it is hypothesized that 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide acts via this mechanism, direct experimental evidence, such as annexin (B1180172) V staining or caspase activation assays specific to this compound, remains to be broadly published.

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial cells that form these vessels are highly dependent on a dynamic microtubule cytoskeleton for migration and proliferation. Therefore, microtubule-targeting agents can exert antiangiogenic effects by disrupting these processes. While various indole (B1671886) and pyrrole derivatives have demonstrated significant antiangiogenic activity in assays like the rat aorta ring assay, specific data quantifying the effect of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide on endothelial cell proliferation or blood vessel formation is not detailed in the current body of literature.

Disruption of Cell Migration

Cell migration is a fundamental process that is also heavily reliant on the dynamic restructuring of the microtubule network. Microtubules play a crucial role in establishing cell polarity and providing tracks for the transport of molecules necessary for migration. By inhibiting microtubule polymerization, compounds can effectively disrupt the directed movement of cells. This mechanism is particularly relevant in the context of cancer, where it can inhibit metastasis. Experimental validation of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide's effect on cell migration, for instance through a wound-healing or transwell migration assay, is required to substantiate this potential activity.

Inhibition of Cytochrome P450 Family 1

The Cytochrome P450 (CYP) family of enzymes, particularly family 1 (including CYP1A1, CYP1A2, and CYP1B1), is involved in the metabolism of xenobiotics, including procarcinogens. Inhibition of these enzymes is a strategy for cancer prevention. The inhibitory potential of a compound is often related to its molecular structure, with planar polycyclic molecules frequently showing activity. Although thousands of compounds have been screened for CYP1 inhibition, specific data on the inhibitory activity (e.g., IC50 values) of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide against CYP1A1, CYP1A2, or CYP1B1 are not available in the reviewed scientific literature.

Inhibition of Bcl-2 Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors targeting these proteins is a promising strategy in oncology.

A closely related compound, 4-acetyl-N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide, has been noted for its potential biological activities, which could include anticancer properties based on the known bioactivities of pyrrole derivatives. ontosight.ai Future research on 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide would need to involve in vitro binding assays, such as fluorescence polarization or surface plasmon resonance, to determine its affinity for Bcl-2 proteins. Subsequent cellular assays with cancer cell lines overexpressing Bcl-2 would be necessary to evaluate its pro-apoptotic activity and elucidate its precise mechanism of action.

Other Biological Activity Areas for Pyrrole Carboxamides

The pyrrole carboxamide scaffold is a versatile pharmacophore found in a multitude of compounds with diverse biological activities. ontosight.ainih.gov These activities span a wide range of therapeutic areas, from infectious diseases to inflammation and cancer.

Pyrrole carboxamides have demonstrated significant potential as:

Antimicrobial Agents: Various derivatives have shown activity against a range of microbial pathogens. For example, certain pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis, making them promising candidates for the treatment of drug-resistant tuberculosis. nih.gov

Anti-inflammatory Compounds: The anti-inflammatory properties of some pyrrole carboxamides have also been explored.

Anticancer Agents: Beyond potential Bcl-2 inhibition, pyrrole carboxamides have been investigated for other anticancer mechanisms. They can act as inhibitors of various enzymes involved in cancer progression, such as Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in tumors. rsc.org

The broad spectrum of biological activities exhibited by pyrrole carboxamides underscores the importance of this chemical scaffold in drug discovery and development. The specific biological effect of a given derivative is dictated by the nature and position of its substituents on the pyrrole ring and the carboxamide moiety.

Below is a table summarizing the diverse biological activities of various pyrrole carboxamide derivatives as reported in the literature.

| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |

| Pyrrole-2-carboxamides | Anti-tuberculosis | Inhibition of MmpL3 | nih.gov |

| Pyrrole-3-carboxamides | Anticancer | Inhibition of EZH2 | rsc.org |

| Indole-based pyrroles | Anticancer | Inhibition of Bcl-2 | mdpi.com |

| General Pyrrole Derivatives | Antimicrobial | General antimicrobial activity | ontosight.ai |

| General Pyrrole Derivatives | Anti-inflammatory | General anti-inflammatory activity | ontosight.ai |

Further research into the structure-activity relationships of compounds like 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide will be instrumental in harnessing the full therapeutic potential of the pyrrole carboxamide class of molecules.

Future Research Directions and Therapeutic Potential

Development of Next-Generation Pyrrole-2-carboxamide Derivatives

The development of next-generation pyrrole-2-carboxamide derivatives is a key focus of future research, aiming to improve upon the therapeutic properties of existing compounds. The core strategy involves systematic structural modifications to the pyrrole-2-carboxamide scaffold to enhance biological activity, selectivity, and pharmacokinetic profiles.

One promising direction is the synthesis of hybrid molecules that fuse the pyrrole-2-carboxamide core with other heterocyclic systems known for their biological relevance, such as pyrimidine (B1678525). nih.gov This approach aims to create novel chemical entities with unique pharmacological properties. For instance, the fusion of pyrrole (B145914), chalcone, and pyrimidine frameworks has been identified as an attractive strategy for developing new antimicrobial agents. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.govnih.gov Research has shown that specific substitutions on the pyrrole ring and the carboxamide nitrogen are crucial for potency. For example, in the development of inhibitors for the mycobacterial membrane protein large 3 (MmpL3), attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved anti-tuberculosis (TB) activity. nih.govnih.gov Similarly, studies on pyrrolamides as DNA gyrase inhibitors have revealed that dihalogenation on the pyrrole ring is a beneficial substitution for enhancing antibacterial activity. mdpi.comnih.gov

The goal of these synthetic efforts is to produce lead compounds with not only potent activity against their intended target but also favorable "developability" properties, setting the stage for further preclinical and clinical investigation. nih.gov

Advanced Computational Design for Enhanced Selectivity and Potency

Advanced computational methods are becoming indispensable in the design of new pyrrole-2-carboxamide derivatives, enabling the creation of molecules with high potency and selectivity for their intended biological targets. rsc.org Techniques such as structure-based virtual screening, molecular docking, and molecular dynamics simulations play a critical role in modern drug discovery. nih.govrsc.org

Structure-guided design strategies have proven highly effective. For example, using the crystal structure of a target protein, such as MmpL3, researchers can design and synthesize novel inhibitors based on a pharmacophore model. nih.govnih.gov Molecular docking simulations help predict the binding modes of designed compounds within the active site of a target enzyme, highlighting key interactions like hydrogen bonds and hydrophobic contacts that are crucial for inhibitory activity. nih.govrsc.org This was demonstrated in the development of pyrrole-fused pyrimidines targeting the InhA enzyme, where docking studies revealed favorable binding conformations consistent with the observed biological activity. nih.gov

These computational tools not only accelerate the discovery of initial hits but also guide the lead optimization process. By simulating how structural modifications might affect binding affinity and selectivity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. rsc.org For instance, docking studies have been used to explain why certain modifications, like the methylation of pyrrole and carboxamide hydrogens, lead to a significant reduction or complete loss of activity, thereby confirming the importance of these specific hydrogen bonds for potency. nih.gov Molecular dynamics simulations further assess the stability of the ligand-protein complex over time, providing additional confidence in the predicted binding modes. rsc.orgrsc.org

Exploration of Novel Biological Targets and Polypharmacology

The versatility of the pyrrole-2-carboxamide scaffold makes it a privileged structure for exploring a wide array of novel biological targets. researchgate.net While this class of compounds has established activity against targets like bacterial enzymes and protein kinases, ongoing research continues to uncover new therapeutic applications. mdpi.comnih.gov

Recent studies have successfully targeted the main protease (Mpro) of the SARS-CoV-2 virus with novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides, demonstrating the potential of this scaffold in developing antiviral agents. rsc.orgrsc.org Another significant area of investigation is in oncology, where pyrrole-3-carboxamide derivatives have been developed as inhibitors of the enhancer of zeste homolog 2 (EZH2), a protein highly expressed in various cancers. rsc.org

The diverse biological activities reported for this scaffold include:

Antibacterial: Targeting enzymes like DNA gyrase, InhA, and MmpL3. mdpi.comnih.govnih.govnih.gov

Antiviral: Inhibiting viral enzymes such as SARS-CoV-2 Mpro. rsc.org

Anticancer: Inhibiting epigenetic targets like EZH2. rsc.org

Kinase Inhibition: Targeting protein kinases like p38α MAP kinase. nih.gov

This wide range of activities opens up the possibility of exploring polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously. A multi-targeting drug could offer enhanced therapeutic efficacy or help overcome drug resistance mechanisms, a particularly valuable strategy in treating complex diseases like cancer or infectious diseases caused by multidrug-resistant pathogens. Future research will likely focus on intentionally designing pyrrole-2-carboxamide derivatives with specific multi-target profiles.

Integration of Synthetic and Biological Approaches for Lead Optimization

The successful development of a drug candidate from a promising hit molecule relies on a tightly integrated, iterative cycle of chemical synthesis, biological evaluation, and computational modeling. nih.gov This lead optimization process is crucial for refining the pharmacological and pharmacokinetic properties of new pyrrole-2-carboxamide derivatives. nih.gov

The process begins with an initial "hit" compound, often identified through screening. Synthetic chemists then create a focused library of analogues by making systematic modifications to the hit's structure. researchgate.net These new compounds are then subjected to a battery of in vitro biological assays to determine their potency (e.g., MIC or IC50 values), selectivity against related targets, and cytotoxicity. nih.govnih.gov

The data from these biological assays establish a structure-activity relationship (SAR), which provides critical insights into how different chemical modifications influence biological activity. nih.govnih.gov For example, in the development of anti-TB agents, SAR studies revealed that bulky substituents on the carboxamide moiety greatly improved activity. nih.gov Computational modeling is used in parallel to rationalize these findings and to predict which new modifications are most likely to yield further improvements. rsc.org

This integrated approach allows for the methodical enhancement of a lead compound's properties, including efficacy and metabolic stability. nih.govnih.gov A successful lead optimization campaign results in a candidate molecule with a potent and selective biological profile, ready for more advanced preclinical studies. nih.gov

Data Tables

Table 1: Selected Pyrrole-2-carboxamide Derivatives and Their Biological Activity

| Compound/Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrole-fused Pyrimidines (e.g., Compound 4g) | InhA (M. tuberculosis) | Exhibited potent antitubercular activity with a MIC of 0.78 µg/mL and 36% enzyme inhibition at 50 µM. | nih.gov |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (e.g., Compound 29) | SARS-CoV-2 Mpro | Showed potent antiviral activity with an EC50 of 0.0519 µM and an Mpro inhibition IC50 of 3.22 µM. | rsc.org |

| Pyrrole-2-carboxamides (e.g., Compound 32) | MmpL3 (M. tuberculosis) | Displayed potent anti-TB activity (MIC < 0.016 µg/mL) with low cytotoxicity (IC50 > 64 µg/mL) and good microsomal stability. | nih.govnih.gov |

| 4-phenylpyrrole-2-carboxamides (e.g., Compounds 5c, 5e) | Bacterial Strains | Effective against Gram-negative bacteria with MIC values in the range of 6.05-6.25 µg/mL. | researchgate.net |

| Pyrrolamides (e.g., a GyrB/ParE inhibitor) | DNA Gyrase (GyrB)/Topoisomerase IV (ParE) | Demonstrated exceptional antibacterial efficacy with a MIC of 0.008 µg/mL against S. aureus. | nih.gov |

Compound Names Table

Q & A

Q. How can synergistic effects with existing antibiotics be systematically evaluated?

- Methodological Answer :

- Checkerboard Assays : Combine with β-lactams (e.g., ampicillin) at sub-MIC concentrations. Fractional Inhibitory Concentration (FIC) indices <0.5 indicate synergy against MRSA .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane permeabilization synergy (e.g., SYTOX Green uptake assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.